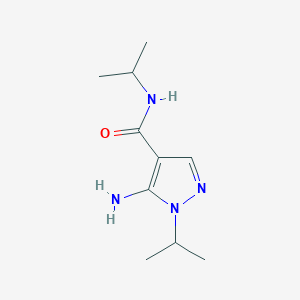
S-4-Trifluoromethylbenzyl isothiourea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-4-Trifluoromethylbenzyl isothiourea hydrochloride is a chemical compound with the molecular formula C9H10ClF3N2S It is known for its unique structure, which includes a trifluoromethyl group attached to a benzyl isothiourea moiety
Mechanism of Action
Target of Action
The primary target of S-4-Trifluoromethylbenzyl Isothiourea Hydrochloride, also known as [4-(trifluoromethyl)phenyl]methyl carbamimidothioate;hydrochloride, is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a key cellular signaling molecule, involved in various physiological processes including vasodilation, immune response, and neurotransmission.
Mode of Action
This modulation can lead to changes in the production of NO, thereby influencing the physiological processes that NO is involved in .
Biochemical Pathways
The compound’s interaction with NOS can affect various biochemical pathways where NO plays a crucial role. For instance, in the cardiovascular system, NO is involved in the regulation of blood pressure and blood flow. In the immune system, NO acts as a cytotoxic agent and a regulator of immune response. In the nervous system, NO functions as a neurotransmitter .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on its interaction with NOS and the subsequent changes in NO production. Changes in NO levels can have wide-ranging effects, given the diverse roles that NO plays in different physiological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the activity of many drugs can be affected by the pH of the environment, which can influence the ionization state of the drug. Similarly, temperature can affect the stability and activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-4-Trifluoromethylbenzyl isothiourea hydrochloride typically involves the reaction of 4-trifluoromethylbenzyl chloride with thiourea under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-Trifluoromethylbenzyl chloride+Thiourea→S-4-Trifluoromethylbenzyl isothiourea hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
S-4-Trifluoromethylbenzyl isothiourea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiourea group to corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-4-Trifluoromethylbenzyl isothiourea hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases related to enzyme inhibition.
Industry: It is used in the development of specialty chemicals and materials.
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S.ClH/c10-9(11,12)7-3-1-6(2-4-7)5-15-8(13)14;/h1-4H,5H2,(H3,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRCVULMFZRJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2849416.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide](/img/structure/B2849422.png)
![4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2849425.png)
![N-[(2,4-difluorophenyl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B2849426.png)
![[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2849429.png)
![2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene](/img/structure/B2849430.png)


![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclohexane-1-carboxylic acid](/img/structure/B2849433.png)



